(R)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide is a chiral compound that features a pyridine ring attached to a pyrrolidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.
Formation of Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the pyrrolidine-pyridine intermediate with a suitable amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The enantiomer of the compound, with similar but distinct biological activities.
N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The racemic mixture containing both enantiomers.
Pyrrolidine-3-carboxamide derivatives: Compounds with different substituents on the pyrrolidine or pyridine rings.
Uniqueness
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3R)-N-pyridin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H,12,13,14)/t8-/m1/s1 |
InChI Key |
KBJJVRMURRQKIW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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